molecular formula C6H8Cl2O B13803958 3-Chlorocyclopentane-1-carbonyl chloride CAS No. 56447-14-4

3-Chlorocyclopentane-1-carbonyl chloride

Katalognummer: B13803958
CAS-Nummer: 56447-14-4
Molekulargewicht: 167.03 g/mol
InChI-Schlüssel: GVWKCFKMWJCOOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chlorocyclopentane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a five-membered ring structure with a chlorine atom and a carbonyl chloride group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorocyclopentane-1-carbonyl chloride typically involves the chlorination of cyclopentane followed by the introduction of the carbonyl chloride group. One common method is the reaction of cyclopentanone with thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction proceeds as follows: [ \text{Cyclopentanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chlorocyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Substitution: Formation of amides, esters, or thiol derivatives.

    Reduction: Formation of cyclopentanol or cyclopentane.

    Oxidation: Formation of cyclopentanecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Chlorocyclopentane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Chlorocyclopentane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: Lacks the chlorine and carbonyl chloride groups, making it less reactive.

    3-Bromocyclopentane-1-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Cyclopentane-1-carbonyl chloride: Lacks the chlorine atom, affecting its chemical behavior and uses.

Uniqueness

3-Chlorocyclopentane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis and applications.

Eigenschaften

CAS-Nummer

56447-14-4

Molekularformel

C6H8Cl2O

Molekulargewicht

167.03 g/mol

IUPAC-Name

3-chlorocyclopentane-1-carbonyl chloride

InChI

InChI=1S/C6H8Cl2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2

InChI-Schlüssel

GVWKCFKMWJCOOV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC1C(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.